molecular formula C12H11ClN2O3S2 B5723425 N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B5723425
M. Wt: 330.8 g/mol
InChI Key: CTKQIUPXRAHBGR-UHFFFAOYSA-N
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Description

N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a chloro group, a sulfonyl group attached to a methylphenyl ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the thiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The chloro group on the thiazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide can be compared with other thiazole derivatives, such as:

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar in structure but with a thiadiazole ring instead of a thiazole ring.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring with different substituents.

    5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: Contains a tetrazole ring with a sulfinyl group.

These compounds share some structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c1-7-3-5-9(6-4-7)20(17,18)11-10(13)19-12(15-11)14-8(2)16/h3-6H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKQIUPXRAHBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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